molecular formula C12H16O2 B14290270 4-(Benzyloxy)pentanal CAS No. 114142-13-1

4-(Benzyloxy)pentanal

Cat. No.: B14290270
CAS No.: 114142-13-1
M. Wt: 192.25 g/mol
InChI Key: NZQZEYKPLUFQLF-UHFFFAOYSA-N
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Description

4-(Benzyloxy)pentanal is an organic compound that belongs to the class of aldehydes. It features a benzyl ether group attached to a pentanal chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Benzyloxy)pentanal can be synthesized through several methods. One common approach involves the reaction of pentane-1,5-diol with benzyl chloride to form 5-(benzyloxy)pentan-1-ol, which is then oxidized to yield this compound . The oxidation step can be carried out using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)pentanal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: 4-(Benzyloxy)pentanoic acid.

    Reduction: 4-(Benzyloxy)pentanol.

    Substitution: Various substituted pentanal derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)pentanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)pentanal primarily involves its reactivity as an aldehyde. It can form Schiff bases with amines, undergo nucleophilic addition reactions, and participate in oxidation-reduction processes. The molecular targets and pathways involved depend on the specific reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)butanal: Similar structure but with a shorter carbon chain.

    4-(Benzyloxy)hexanal: Similar structure but with a longer carbon chain.

    Benzaldehyde: Contains a benzyl group directly attached to the aldehyde carbon.

Uniqueness

4-(Benzyloxy)pentanal is unique due to its specific chain length and the presence of a benzyloxy group, which imparts distinct reactivity and properties compared to other aldehydes .

Properties

CAS No.

114142-13-1

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4-phenylmethoxypentanal

InChI

InChI=1S/C12H16O2/c1-11(6-5-9-13)14-10-12-7-3-2-4-8-12/h2-4,7-9,11H,5-6,10H2,1H3

InChI Key

NZQZEYKPLUFQLF-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=O)OCC1=CC=CC=C1

Origin of Product

United States

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